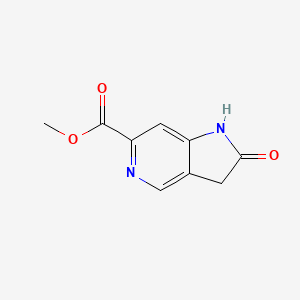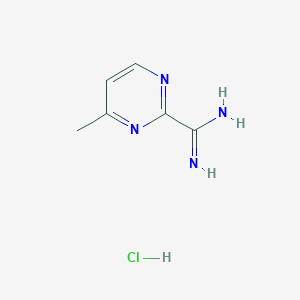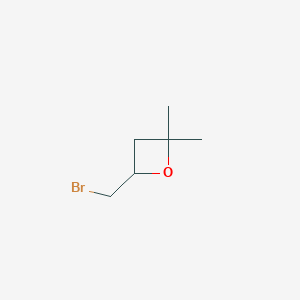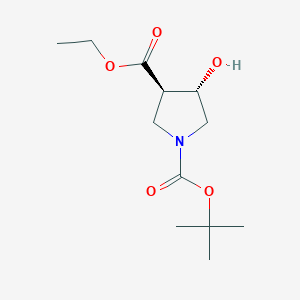
Ethyl trans-1-Boc-4-hydroxypyrrolidine-3-carboxylate
Vue d'ensemble
Description
Ethyl trans-1-Boc-4-hydroxypyrrolidine-3-carboxylate is a chemical compound with the CAS Number: 849935-83-7 . Its IUPAC name is 1-(tert-butyl) 3-ethyl (3R,4S)-4-hydroxypyrrolidine-1,3-dicarboxylate . The compound has a molecular weight of 259.3 .
Molecular Structure Analysis
The InChI code for this compound is 1S/C12H21NO5/c1-5-17-10(15)8-6-13(7-9(8)14)11(16)18-12(2,3)4/h8-9,14H,5-7H2,1-4H3/t8-,9-/m1/s1 . This code provides a specific description of the compound’s molecular structure.Physical And Chemical Properties Analysis
The compound is an oil at room temperature . It should be stored in a refrigerator .Applications De Recherche Scientifique
1. Hepatoprotective Properties
Ethyl trans-1-Boc-4-hydroxypyrrolidine-3-carboxylate and related compounds have been explored for their hepatoprotective activities. Studies have shown the synthesis and evaluation of tetrahydro-β-carboline-1-and-4-carboxylic acids and their derivatives, revealing their potential in protecting the liver against damage induced by substances like carbon tetrachloride (CCl4) in mice. The hepatoprotective activity of these compounds is influenced by the structure and position of isomers, as well as the length and stereochemistry of alkyl groups (Saiga et al., 1987).
2. Pharmacokinetics and Trans-Esterification Studies
Compound A, a derivative closely related to Ethyl trans-1-Boc-4-hydroxypyrrolidine-3-carboxylate, has been the subject of pharmacokinetic studies. The research includes investigating the in vitro trans-esterification of this compound and determining the effects of ethanol on its in vivo pharmacokinetics in rats. The findings suggest that the presence of ethanol can significantly alter the pharmacokinetics of such compounds, highlighting the importance of understanding substance interactions in drug development and therapeutic applications (Chen et al., 2004).
3. Antibacterial Applications
Esters and derivatives of Ethyl trans-1-Boc-4-hydroxypyrrolidine-3-carboxylate have been synthesized and evaluated for their antibacterial properties. Some derivatives have shown protective effects against infections by gram-negative bacteria like Escherichia coli in mouse models. These findings indicate the potential of these compounds in developing new antibacterial agents (Santilli et al., 1975).
4. Neuropharmacological Characterization
Compounds related to Ethyl trans-1-Boc-4-hydroxypyrrolidine-3-carboxylate have been examined for their neuropharmacological properties. Studies on 1-Aminocyclopropane-1-carboxylate and 1-Aminocyclobutane-1-carboxylate, ligands of the N-Methyl-D-Aspartate-associated Glycine Receptor, reveal insights into their brain bioavailability, potency, and potential in vivo utility. Such research contributes to understanding the neurological implications and therapeutic possibilities of these compounds (Rao et al., 1990).
Safety And Hazards
Propriétés
IUPAC Name |
1-O-tert-butyl 3-O-ethyl (3R,4S)-4-hydroxypyrrolidine-1,3-dicarboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H21NO5/c1-5-17-10(15)8-6-13(7-9(8)14)11(16)18-12(2,3)4/h8-9,14H,5-7H2,1-4H3/t8-,9-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JHBUFXKTKCCCKA-RKDXNWHRSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1CN(CC1O)C(=O)OC(C)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)[C@@H]1CN(C[C@H]1O)C(=O)OC(C)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H21NO5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
259.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl trans-1-Boc-4-hydroxypyrrolidine-3-carboxylate | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



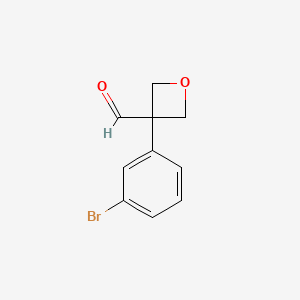
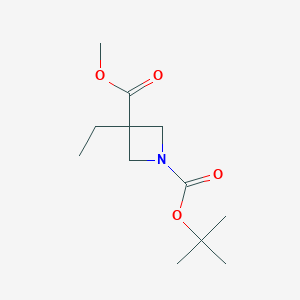
![Ethyl 5-boc-5-aza-spiro[3.4]octane-2-carboxylate](/img/structure/B1403402.png)
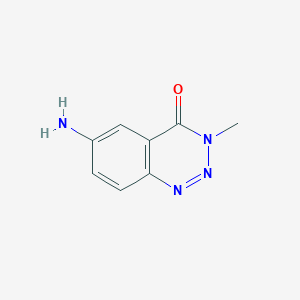
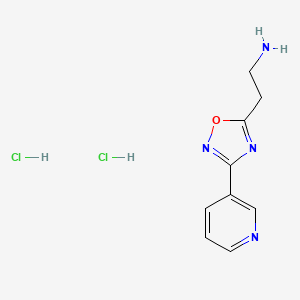
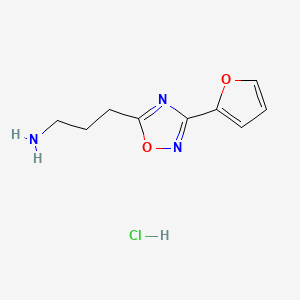

![2-(Dibromomethyl)benzo[d]thiazole](/img/structure/B1403413.png)
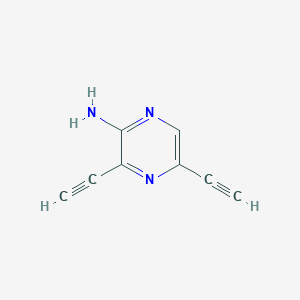
![4,7-Dibromo-2-phenylbenzo[d]thiazole](/img/structure/B1403415.png)
